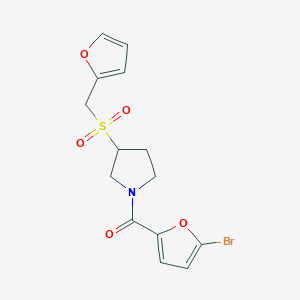

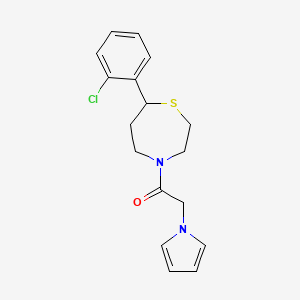

![molecular formula C13H12N4OS B2530832 4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 747411-17-2](/img/structure/B2530832.png)

4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a derivative of thienopyrimidine, a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior and synthesis of closely related thienopyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves the reaction of hydrazine with other heterocyclic compounds. For instance, 4-Methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate to yield 4-hydrazino-5-nitropyrimidine, which can further react to form various pyrazole derivatives . This suggests that the synthesis of this compound could similarly involve a hydrazine-mediated transformation of a methoxy-substituted pyrimidine precursor.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be modified with various substituents to alter its properties. The presence of a hydrazino group and a methoxyphenyl group in the compound of interest would likely influence its electronic structure and potential interactions with biological targets. The structure-activity relationships (SARs) of similar compounds have been studied using 3D-QSAR models, which can predict the biological activity based on molecular features .

Chemical Reactions Analysis

Thienopyrimidine derivatives exhibit reactivity towards various electrophiles and active methylene reagents. For example, 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been shown to react with carbon electrophiles to yield pyridothienotriazolopyrimidines and other heterocyclic compounds . This indicates that this compound could potentially undergo similar reactions, leading to a diverse array of products with potential biological interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the methoxy and hydrazino groups, would affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some thienopyrimidine derivatives has been evaluated, suggesting that these compounds could have practical applications in medicinal chemistry . The specific properties of this compound would need to be determined experimentally, but its structural analogs provide a basis for predicting its behavior.

Applications De Recherche Scientifique

Hybrid Catalysts for Synthesis

Pyrimidine scaffolds, like those related to "4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine," have been identified as crucial for medicinal and pharmaceutical applications due to their broad synthetic applications and bioavailability. Research has focused on the development of substituted pyrimidine derivatives using diversified hybrid catalysts, highlighting the importance of these scaffolds in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Pyrimidine and quinazoline derivatives have shown significant applications in the creation of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, prove valuable for fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, indicating the potential utility of pyrimidine derivatives in electronic device applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Pyrimidine derivatives are highlighted for their use in the development of optical sensors, showcasing their role beyond pharmaceutical applications. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, indicating a wide range of applications in sensing technologies (Jindal & Kaur, 2021).

Anticancer Research

The role of pyrimidine scaffolds in anticancer research has been extensively documented, with numerous pyrimidine-based compounds showing promising anticancer activities through various mechanisms. This underscores the significance of exploring pyrimidine derivatives, similar to "this compound," for potential anticancer applications (Kaur et al., 2014).

Central Nervous System Agents

Pyrimidine derivatives have been investigated for their potential actions on the central nervous system (CNS), including anticonvulsant and antidepressant activities. This highlights the versatility of pyrimidine compounds in medicinal chemistry and their potential for developing new CNS-active drugs (Kumar, Deep, & Narasimhan, 2015).

Propriétés

IUPAC Name |

[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-18-9-4-2-8(3-5-9)10-6-19-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJCATQLZRJMNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

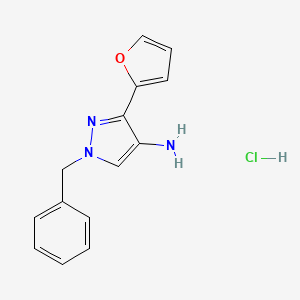

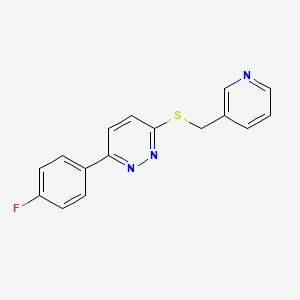

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

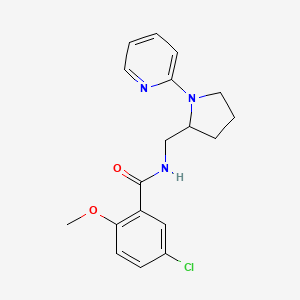

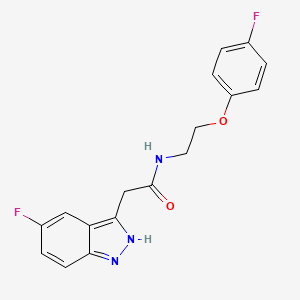

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

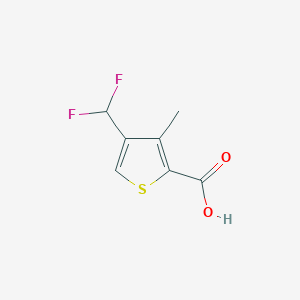

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)